molecular formula C16H19ClN2O2S2 B2558739 5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 2310140-74-8

5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2558739
M. Wt: 370.91
InChI Key: MOCCLJHGENXIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates . The synthesis of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates has been achieved using (1H-pyrrol-1-yl)allene .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, thiophene derivatives can undergo a variety of reactions, including 1,3-dipolar cycloaddition .

Scientific Research Applications

Human Carbonic Anhydrase Inhibitors

A study by Balandis et al. (2020) synthesized pyrrolidinone-based chlorinated benzenesulfonamide derivatives and investigated their binding affinity against human carbonic anhydrases (CAs). These compounds showed low nanomolar affinity against cancer-related CA IX, indicating potential for the development of CA inhibitors with higher selectivity for particular CA isozymes (Balandis et al., 2020).

Methylbenzenesulfonamide CCR5 Antagonists

Research by Cheng De-ju (2015) focused on the synthesis of methylbenzenesulfonamide as antagonists for CCR5, a co-receptor for HIV-1. This study suggests the potential use of these compounds as targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Inhibition of Carbonic Anhydrases

A study by Vaškevičienė et al. (2019) synthesized benzenesulfonamides bearing methyl groups and a pyrrolidinone moiety to test as inhibitors of human carbonic anhydrase isoforms. They found that chloro groups at specific positions of these compounds increased their affinity to certain CAs, suggesting their use for the development of selective CA inhibitors (Vaškevičienė et al., 2019).

Anti-P. Falciparum Activity

Silva et al. (2016) synthesized pyrazolopyridine-sulfonamide derivatives and tested their activity against Plasmodium falciparum, the parasite causing malaria. These compounds showed in vitro activity against chloroquine-resistant P. falciparum, indicating their potential as antimalarial agents (Silva et al., 2016).

properties

IUPAC Name

5-chloro-2-methyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S2/c1-12-2-3-14(17)8-16(12)23(20,21)18-15-4-6-19(10-15)9-13-5-7-22-11-13/h2-3,5,7-8,11,15,18H,4,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCCLJHGENXIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide

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